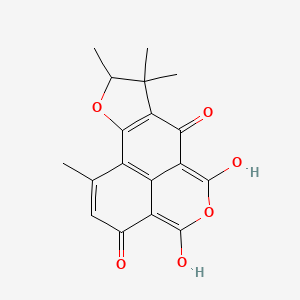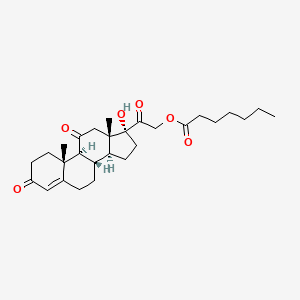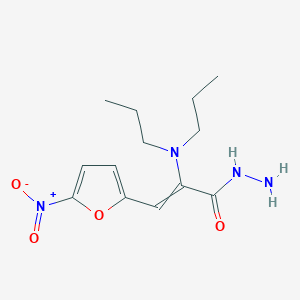
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is a synthetic organic compound that features a nitrofuran moiety, a dipropylamino group, and a hydrazide functional group. Compounds containing nitrofuran are known for their antimicrobial properties and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan followed by appropriate functional group transformations.
Introduction of the dipropylamino group: This step may involve the reaction of a suitable precursor with dipropylamine under controlled conditions.
Formation of the hydrazide: This can be done by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Possible applications in drug development for treating bacterial infections.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide would likely involve interaction with microbial enzymes or DNA, leading to inhibition of microbial growth. The nitrofuran moiety is known to generate reactive oxygen species, which can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is unique due to the presence of the dipropylamino group and the hydrazide functional group, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.
Propriétés
Numéro CAS |
33207-48-6 |
|---|---|
Formule moléculaire |
C13H20N4O4 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
2-(dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C13H20N4O4/c1-3-7-16(8-4-2)11(13(18)15-14)9-10-5-6-12(21-10)17(19)20/h5-6,9H,3-4,7-8,14H2,1-2H3,(H,15,18) |
Clé InChI |
PWJDQGYCPYBAEA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


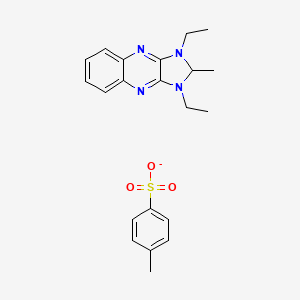
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

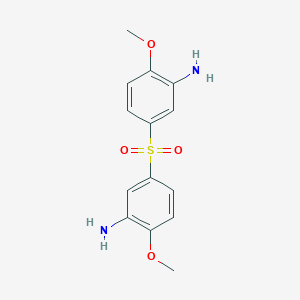

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
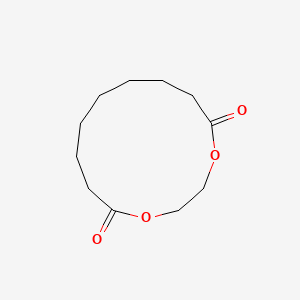
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
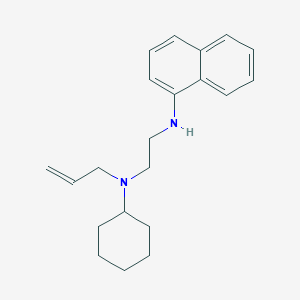
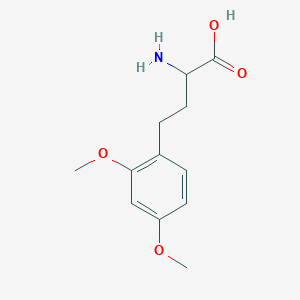
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
